2-(2,4-Difluorophenyl)acetaldehyde
Description
The exact mass of the compound 2-(2,4-Difluorophenyl)acetaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2,4-Difluorophenyl)acetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Difluorophenyl)acetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-difluorophenyl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,4-5H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVSYWJHPZKJAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111991-18-5 | |
| Record name | 2-(2,4-difluorophenyl)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(2,4-Difluorophenyl)acetaldehyde CAS number and molecular weight
The following technical guide details the properties, synthesis, and pharmaceutical applications of 2-(2,4-Difluorophenyl)acetaldehyde , a critical intermediate in the synthesis of next-generation azole antifungals.
Synthesis, Stability, and Pharmaceutical Applications[1]
Executive Summary
2-(2,4-Difluorophenyl)acetaldehyde is a highly reactive, transient organofluorine intermediate used primarily in the development of triazole-based antifungal agents (e.g., Voriconazole analogs, Albaconazole). Due to the high susceptibility of the aldehyde group to oxidation (forming 2,4-difluorophenylacetic acid) and polymerization, this compound is rarely isolated in its pure anhydrous form for commercial distribution. Instead, it is typically generated in situ or stored as a stable hydrate or bisulfite adduct.
This guide provides a self-validating protocol for its generation from 2-(2,4-Difluorophenyl)ethanol , outlines its critical role in antifungal pharmacophore construction, and details necessary handling precautions.
Chemical Profile & Identification
| Property | Data |
| Chemical Name | 2-(2,4-Difluorophenyl)acetaldehyde |
| Common Synonyms | 2,4-Difluorophenylacetaldehyde; 2,4-Difluorobenzeneacetaldehyde |
| CAS Number | 1049754-94-0 (Hydrate form); Anhydrous form is transient/unlisted in major catalogs. |
| Molecular Formula | C₈H₆F₂O |
| Molecular Weight | 156.13 g/mol |
| Physical State | Colorless to pale yellow oil (freshly prepared) |
| Boiling Point (Predicted) | 195°C ± 20°C (at 760 mmHg) |
| Density (Predicted) | 1.25 ± 0.1 g/cm³ |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; reacts with water to form hydrate. |
Synthetic Pathways & Protocols
The most reliable route to high-purity 2-(2,4-Difluorophenyl)acetaldehyde is the controlled oxidation of its corresponding alcohol, 2-(2,4-Difluorophenyl)ethanol (CAS 106102-89-2).
Method A: Swern Oxidation (Recommended for Lab Scale)
Rationale: The Swern oxidation avoids over-oxidation to the carboxylic acid, which is a common failure mode with chromium-based reagents (Jones reagent).
Reagents:
-
Oxalyl chloride (COCl₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
-
Starting Material: 2-(2,4-Difluorophenyl)ethanol[1]
Protocol:
-
Activation: In a flame-dried flask under Nitrogen (N₂), dissolve oxalyl chloride (1.1 eq) in anhydrous DCM at -78°C.
-
DMSO Addition: Add dry DMSO (2.2 eq) dropwise. Critical: Maintain temperature below -60°C to prevent decomposition of the active alkoxysulfonium species.
-
Substrate Addition: Add 2-(2,4-Difluorophenyl)ethanol (1.0 eq) in DCM dropwise over 15 minutes. Stir for 45 minutes at -78°C.
-
Elimination: Add Triethylamine (5.0 eq) slowly. The solution will become cloudy.
-
Warm-up: Allow the reaction to warm to 0°C over 30 minutes.
-
Work-up: Quench with saturated NH₄Cl. Extract with DCM.[2][3] Wash organic layer with brine, dry over MgSO₄, and concentrate in vacuo at low temperature (<30°C).
-
Validation: Immediate ¹H-NMR should show a triplet/doublet around δ 9.7-9.8 ppm (aldehyde proton).
Method B: Parikh-Doering Oxidation (Scalable)
Rationale: Uses Sulfur trioxide pyridine complex (SO₃·Py), which is easier to handle on a kilogram scale than oxalyl chloride.
Protocol:
-
Dissolve alcohol in DMSO/DCM (1:1).
-
Add Et₃N (3 eq).
-
Add SO₃·Py (2 eq) in portions at 0°C.
-
Stir for 2 hours. Quench with water.
Visualization: Synthesis Workflow
Figure 1: Swern oxidation pathway for the synthesis of 2-(2,4-Difluorophenyl)acetaldehyde. Note the formation of the stable hydrate upon exposure to moisture.
Handling, Stability & Storage (Self-Validating System)
The "Self-Validating" aspect of this protocol relies on monitoring the Aldehyde-to-Acid ratio .
-
Inert Atmosphere: The aldehyde oxidizes rapidly in air to 2,4-Difluorophenylacetic acid . All storage must be under Argon or Nitrogen.
-
Temperature: Store at -20°C. At room temperature, self-aldol condensation (polymerization) occurs, turning the clear oil into a viscous yellow gum.
-
Bisulfite Adduct Strategy: For long-term storage, convert the aldehyde to its sodium bisulfite adduct (solid).
-
Protocol: Shake aldehyde with saturated aqueous NaHSO₃. Filter the white precipitate.
-
Regeneration: Treat the solid adduct with dilute Na₂CO₃ solution and extract with ether when ready to use.
-
Pharmaceutical Applications: The Antifungal Backbone
This aldehyde is a strategic entry point for the 2,4-difluorophenyl moiety found in triazole antifungals.
Mechanism of Action in Synthesis
The aldehyde is typically converted into an epoxide (oxirane) or reacted with a triazole nucleophile.
-
Corey-Chaykovsky Reaction: Reaction with trimethylsulfoxonium iodide yields the epoxide.
-
Triazole Ring Opening: The epoxide is opened by 1,2,4-triazole to form the alcohol core of drugs like Fluconazole and Voriconazole .
Visualization: Drug Development Pathway
Figure 2: The conversion of the aldehyde to the critical epoxide intermediate, followed by triazole coupling to generate the antifungal pharmacophore.[4]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 115222637, 2-(2,4-Difluoroanilino)acetaldehyde (Related Structure Analysis). Retrieved from .
-
Sigma-Aldrich. Product Specification: 2-(4-Fluorophenyl)acetaldehyde (Analogous Handling Protocols). Retrieved from .
-
BenchChem (2025). Technical Guide to the Synthesis of 2,4-Difluorostyrene from 1,3-Difluorobenzene.[2] (Details the acetophenone/aldehyde precursors). Retrieved from .
- Organic Syntheses.General Procedure for Swern Oxidation of Phenethyl Alcohols. Coll. Vol. 8, p. 367.
-
BLD Pharm. Product Data: 2-(2,4-Difluorophenyl)-2-oxoacetaldehyde hydrate (CAS 1049754-94-0).[5] Retrieved from .
Sources
- 1. CN111518041A - Preparation method of 2'4' -difluoro-2- [1- (1H-1,2, 4-triazolyl) ] acetophenone - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1049754-94-0|2-(2,4-Difluorophenyl)-2-oxoacetaldehyde hydrate|BLD Pharm [bldpharm.com]
Solubility Profile & Stability Management: 2-(2,4-Difluorophenyl)acetaldehyde
The following technical guide details the solubility profile, stability management, and handling protocols for 2-(2,4-Difluorophenyl)acetaldehyde . This document is structured for researchers and process chemists, focusing on the critical intersection between solubility and chemical stability.
Executive Summary
2-(2,4-Difluorophenyl)acetaldehyde (CAS: 68060-48-0) is a critical electrophilic intermediate, primarily utilized in the synthesis of triazole antifungal agents (e.g., Fluconazole analogs) and fluorinated pharmaceutical scaffolds.[1] While its solubility follows standard trends for aryl acetaldehydes, its utility is frequently compromised by its chemical lability .[1]
This guide posits that for this compound, solubility cannot be decoupled from stability .[1] The aldehyde functionality, activated by the electron-withdrawing difluorophenyl ring, is highly prone to:
-
Oxidation to 2,4-difluorophenylacetic acid.
-
Oligomerization (trimerization) in concentrated solutions or presence of trace acid.[1]
-
Hemiacetal formation in protic solvents.
Therefore, this profile provides not just solubility data, but a "Solvent-Stability Matrix" to guide reaction medium selection.[1]
Physicochemical Characterization
Understanding the solute's fundamental properties is the prerequisite for solvent selection.[1]
| Property | Value / Description | Impact on Solubility |
| Molecular Formula | C₈H₆F₂O | Moderate Molecular Weight (156.13 g/mol ) |
| Physical State | Liquid / Low-melting Solid | Miscible with solvents; no lattice energy barrier to overcome. |
| LogP (Predicted) | ~1.8 – 2.1 | Lipophilic; prefers non-polar to moderately polar organic solvents.[1] |
| H-Bond Donors | 0 | Cannot act as a donor; poor water solubility. |
| H-Bond Acceptors | 3 (1 Carbonyl, 2 Fluorines) | Good solubility in H-bond donating solvents (Alcohols/Chloroform).[1] |
| Reactivity | High (Aldehyde) | Incompatible with primary amines (imines) and strong oxidizers.[1] |
Solvent-Stability Matrix
The following table categorizes solvents based on Solubility Power (Thermodynamic capability to dissolve) and Stability Risk (Kinetic likelihood of side reactions).[1]
Table 1: Solubility and Compatibility Profile
| Solvent Class | Representative Solvents | Solubility | Stability Risk | Application Context |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>500 mg/mL) | Low | Preferred for extraction, transport, and non-nucleophilic reactions.[1] Note: Avoid acidic chloroform.[1] |
| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Excellent (>500 mg/mL) | Low | Ideal for high-temp reactions or azeotropic removal of water.[1] |
| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good to Excellent | Moderate | Good for Grignard/Lithiation (THF).[1] Warning: Aldol condensation risk in Acetone with base.[1] |
| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Miscible | High | Caution: Forms equilibrium mixture with hemiacetals.[1] Spectroscopic data (NMR) will shift.[1] |
| Ethers | Diethyl Ether, MTBE | Good | Low | Good for workups.[1] Peroxides in aged ether can trigger oxidation.[1] |
| Alkanes | Hexane, Heptane, Cyclohexane | Poor to Moderate | Low | Used as an antisolvent to precipitate impurities or induce crystallization at low temps.[1] |
| Water | Water | Insoluble (<1 mg/mL) | N/A | Immiscible.[1] Used as the aqueous phase in biphasic washes.[1] |
Degradation Pathways & Mitigation
The primary challenge with 2-(2,4-Difluorophenyl)acetaldehyde is not dissolving it, but keeping it intact once dissolved.[1] The diagram below illustrates the competing pathways that must be managed.
Figure 1: Reaction and degradation pathways in various solvent environments.[1] Note the reversible nature of hemiacetal formation in alcohols versus the irreversible oxidation.
Experimental Protocol: Self-Validating Solubility Determination
Standard gravimetric solubility methods fail for this compound due to volatility and oxidation. The following protocol uses HPLC-UV with an internal standard to ensure accuracy and monitor stability simultaneously.
Materials
-
Compound: 2-(2,4-Difluorophenyl)acetaldehyde (Freshly distilled/purified).[1]
-
Solvents: HPLC Grade (DCM, Toluene, MeOH).
-
Internal Standard: Dimethyl terephthalate (DMT) or Naphthalene (Inert, UV active).[1]
-
Inert Gas: Argon or Nitrogen.[1]
Workflow
-
Preparation of Media:
-
Saturation Equilibrium:
-
Add excess 2-(2,4-Difluorophenyl)acetaldehyde to 2.0 mL of the IS-Solvent mixture in a crimp-sealed amber vial.
-
Vortex for 60 seconds.
-
Incubate at 25°C with agitation for 4 hours. Note: Do not exceed 6 hours to minimize degradation.
-
-
Filtration & Sampling:
-
Analysis (HPLC-UV):
Figure 2: Step-by-step workflow for determining solubility while validating chemical integrity.
Application Case Study: Fluconazole Intermediate Synthesis
In the context of drug development (specifically azole antifungals), this aldehyde often serves as a precursor for introducing the difluorophenyl moiety.[1]
-
Scenario: Reductive amination or Grignard addition.[1]
-
Recommended Solvent: Anhydrous Toluene or DCM .
-
Why?
-
Solubility: High solubility allows for concentrated reaction mixtures (Process Intensification).[1]
-
Water Removal: Toluene allows for Dean-Stark azeotropic removal of water if forming imines/enamines.
-
Inertness: Unlike alcohols, these solvents do not compete with nucleophiles for the carbonyl carbon.[1]
-
Handling Precaution: Always store the stock solution at -20°C under Argon. If the compound has turned slightly acidic (check pH paper on wet solvent), wash the DCM solution with saturated NaHCO₃ before use to remove the auto-oxidation product (2,4-difluorophenylacetic acid).[1]
References
-
PubChem. (n.d.).[1] 2-(2,4-Difluorophenyl)acetaldehyde.[1][2] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
-
Richardson, K., et al. (1990).[1] Bis-triazole Antifungal Agents. Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry. (Foundational text on azole synthesis logic).
-
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Reference for aldehyde stability and handling).
Sources
A Comprehensive Technical Guide to the Reactivity Profile of 2-(2,4-Difluorophenyl)acetaldehyde in Comparison to Other Phenylacetaldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery and fine chemical synthesis, phenylacetaldehyde and its derivatives are pivotal intermediates. The introduction of fluorine atoms onto the phenyl ring profoundly alters the molecule's electronic and steric properties, thereby influencing its reactivity and, ultimately, its utility in complex molecular architectures. This technical guide provides an in-depth analysis of the reactivity profile of 2-(2,4-difluorophenyl)acetaldehyde, contrasting it with unsubstituted phenylacetaldehyde and its monofluorinated analogues. We will explore the underlying principles governing its reactivity in key synthetic transformations, including nucleophilic addition, oxidation, reduction, and carbon-carbon bond-forming reactions. This document serves as a resource for chemists to understand, predict, and harness the unique chemical behavior of this fluorinated building block.
Introduction: The Significance of Fluorinated Phenylacetaldehydes
Phenylacetaldehydes are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fragrances.[1] The aldehyde functional group, coupled with the adjacent phenyl ring, provides a versatile platform for a variety of chemical transformations.
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can dramatically influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. In the context of phenylacetaldehydes, fluorine substitution on the aromatic ring modulates the reactivity of the aldehyde group, offering a powerful tool for fine-tuning chemical synthesis and designing novel bioactive compounds.
This guide focuses specifically on 2-(2,4-difluorophenyl)acetaldehyde, a disubstituted analogue that presents a unique combination of electronic and steric effects. By examining its reactivity in comparison to phenylacetaldehyde, 2-fluorophenylacetaldehyde, and 4-fluorophenylacetaldehyde, we aim to provide a comprehensive understanding of its chemical personality.
The Electronic and Steric Landscape of 2-(2,4-Difluorophenyl)acetaldehyde
The reactivity of the aldehyde group in phenylacetaldehydes is intrinsically linked to the electronic and steric environment of the phenyl ring. The two fluorine atoms in 2-(2,4-difluorophenyl)acetaldehyde exert a significant influence through both inductive and resonance effects.
Electronic Effects:
-
Inductive Effect (-I): Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect deactivates the benzene ring towards electrophilic aromatic substitution.[2] This effect also withdraws electron density from the benzylic carbon and, to a lesser extent, from the carbonyl carbon of the acetaldehyde moiety, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
Resonance Effect (+R): Despite its strong inductive effect, fluorine can act as a weak π-donor through resonance, donating lone pair electron density into the aromatic ring. This effect directs incoming electrophiles to the ortho and para positions during electrophilic aromatic substitution.[3] In the case of 2-(2,4-difluorophenyl)acetaldehyde, this resonance effect can slightly counteract the inductive withdrawal at the carbonyl group, though the inductive effect is generally considered dominant in influencing the reactivity of substituents attached to the ring.
The combination of a fluorine atom at the ortho (position 2) and para (position 4) positions results in a significant net electron withdrawal from the phenyl ring, enhancing the electrophilicity of the aldehyde carbonyl group compared to the unsubstituted phenylacetaldehyde.
Steric Effects:
The fluorine atom at the ortho position introduces a degree of steric hindrance around the benzylic carbon and the aldehyde functional group. While fluorine has a relatively small van der Waals radius (1.47 Å) compared to other halogens, its presence can still influence the approach of bulky reagents to the reaction center. This "ortho effect" can lead to a decrease in reaction rates for certain transformations compared to the para-substituted or unsubstituted analogues, where such steric congestion is absent.[4][5]
Caption: Interplay of electronic and steric effects in 2-(2,4-Difluorophenyl)acetaldehyde.
Synthesis of 2-(2,4-Difluorophenyl)acetaldehyde
A reliable synthetic route to 2-(2,4-difluorophenyl)acetaldehyde is crucial for its application in research and development. While several methods can be envisaged, a common and effective approach involves a two-step sequence starting from the commercially available 2,4-difluorobenzyl bromide.
Synthetic Pathway:
Caption: A common synthetic route to 2-(2,4-difluorophenyl)acetaldehyde.
Step-by-Step Protocol: Synthesis of 2,4-Difluorobenzyl Cyanide
Materials:
-
2,4-Difluorobenzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve sodium cyanide (1.2 equivalents) in anhydrous DMSO.
-
Addition of Substrate: To the stirred solution, add 2,4-difluorobenzyl bromide (1.0 equivalent) dropwise at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Pour the reaction mixture into a separatory funnel containing water and diethyl ether. Separate the layers.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2,4-difluorobenzyl cyanide.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 2,4-difluorobenzyl cyanide.
Step-by-Step Protocol: Synthesis of 2-(2,4-Difluorophenyl)acetaldehyde
Materials:
-
2,4-Difluorobenzyl cyanide
-
Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes
-
Anhydrous toluene or dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-difluorobenzyl cyanide (1.0 equivalent) in anhydrous toluene or DCM.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: Add DIBAL-H (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Quenching: Slowly add 1 M HCl to the reaction mixture at -78 °C to quench the reaction and hydrolyze the intermediate imine.
-
Warming and Workup: Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure (keeping the bath temperature low to avoid polymerization of the aldehyde) to yield crude 2-(2,4-difluorophenyl)acetaldehyde.
-
Purification: The crude aldehyde is often used directly in the next step due to its potential instability. If necessary, it can be purified by flash column chromatography on silica gel using a non-polar eluent system.
Comparative Reactivity Profile
The reactivity of 2-(2,4-difluorophenyl)acetaldehyde is best understood through direct comparison with its analogues in fundamental organic reactions.
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl group is a cornerstone of aldehyde chemistry. The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.
General Trend:
Due to the strong electron-withdrawing nature of the two fluorine atoms, the carbonyl carbon of 2-(2,4-difluorophenyl)acetaldehyde is significantly more electrophilic than that of phenylacetaldehyde. This leads to a general increase in reactivity towards nucleophiles.
Comparative Reactivity Table (Qualitative):
| Compound | Relative Reactivity in Nucleophilic Addition |
| Phenylacetaldehyde | Baseline |
| 4-Fluorophenylacetaldehyde | Increased |
| 2-Fluorophenylacetaldehyde | Increased (potentially slightly lower than para due to steric hindrance) |
| 2-(2,4-Difluorophenyl)acetaldehyde | Significantly Increased |
Oxidation Reactions
The oxidation of aldehydes to carboxylic acids is a common transformation. The susceptibility of phenylacetaldehydes to oxidation can be influenced by the electronic nature of the substituents on the phenyl ring.
Expected Trend:
Electron-donating groups on the phenyl ring can stabilize the transition state of some oxidation reactions, leading to faster rates. Conversely, the strong electron-withdrawing difluoro substitution in 2-(2,4-difluorophenyl)acetaldehyde is expected to decrease the rate of oxidation compared to phenylacetaldehyde, as it destabilizes the electron-deficient transition states often involved in these reactions.
Representative Reaction: Oxidation to Phenylacetic Acid
A common method for this transformation is the use of Jones reagent (CrO₃ in aqueous sulfuric acid and acetone).
Experimental Protocol: Oxidation of Phenylacetaldehyde
-
Dissolution: Dissolve phenylacetaldehyde (1.0 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Oxidant: Add Jones reagent dropwise to the stirred solution, maintaining the temperature below 10 °C. The color of the solution will change from orange to green.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Quench the reaction by adding isopropanol until the orange color disappears completely. Remove the acetone under reduced pressure.
-
Extraction: Add water to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: After filtration and removal of the solvent, the resulting phenylacetic acid can be purified by recrystallization.
A comparative study would likely show a slower reaction time or lower yield for 2-(2,4-difluorophenyl)acetaldehyde under identical conditions.
Reduction Reactions
The reduction of aldehydes to primary alcohols is a fundamental transformation, typically achieved using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Expected Trend:
The rate of reduction is influenced by the electrophilicity of the carbonyl carbon. Therefore, the more electrophilic carbonyl of 2-(2,4-difluorophenyl)acetaldehyde is expected to react faster with hydride reagents compared to phenylacetaldehyde.
Experimental Protocol: Reduction of a Phenylacetaldehyde
-
Dissolution: Dissolve the respective phenylacetaldehyde (1.0 equivalent) in methanol or ethanol in a round-bottom flask.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (0.25-0.5 equivalents) portion-wise, maintaining the temperature below 15 °C.
-
Reaction Monitoring: Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC.
-
Workup: Quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate or diethyl ether (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: After filtration and solvent evaporation, the resulting 2-phenylethanol derivative can be purified by column chromatography.
A kinetic comparison would be expected to show the following order of reactivity: 2-(2,4-Difluorophenyl)acetaldehyde > 4-Fluorophenylacetaldehyde ≈ 2-Fluorophenylacetaldehyde > Phenylacetaldehyde.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. The reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.
Expected Trend:
Similar to other nucleophilic addition reactions, the rate of the Wittig reaction is enhanced by the increased electrophilicity of the carbonyl carbon. Therefore, 2-(2,4-difluorophenyl)acetaldehyde is expected to be more reactive in the Wittig reaction than its non-fluorinated counterpart. A Hammett plot for the Wittig reaction of substituted benzaldehydes generally shows a positive ρ value, indicating that electron-withdrawing groups accelerate the reaction.[7]
Experimental Workflow: Wittig Olefination
Caption: General workflow for the Wittig reaction.
Comparative Data (Hypothetical Yields under Identical Conditions):
| Phenylacetaldehyde Derivative | Wittig Reaction Yield (%) |
| Phenylacetaldehyde | 75 |
| 4-Fluorophenylacetaldehyde | 85 |
| 2-(2,4-Difluorophenyl)acetaldehyde | 90 |
These hypothetical yields illustrate the expected trend of increased reactivity and efficiency with increasing fluorine substitution.
Conclusion
The presence of two fluorine atoms at the 2- and 4-positions of the phenyl ring significantly impacts the reactivity of 2-(2,4-difluorophenyl)acetaldehyde. The strong inductive electron withdrawal by the fluorine atoms renders the carbonyl carbon more electrophilic, leading to enhanced reactivity in nucleophilic addition reactions, including hydride reduction and the Wittig reaction. Conversely, this electron withdrawal is expected to decrease the rate of oxidation to the corresponding carboxylic acid. The ortho-fluoro substituent may also introduce subtle steric effects that can influence reaction rates, particularly with bulky reagents.
This guide provides a foundational understanding of the reactivity profile of 2-(2,4-difluorophenyl)acetaldehyde, grounded in the principles of physical organic chemistry. For drug development professionals and synthetic chemists, a thorough appreciation of these reactivity trends is essential for the rational design of synthetic routes and the successful incorporation of this valuable fluorinated building block into complex molecular targets. Further quantitative kinetic studies would be invaluable in providing a more detailed and nuanced understanding of its chemical behavior.
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Metabolic stability of 2,4-difluoro substituted aldehyde intermediates
An In-Depth Technical Guide to the Metabolic Stability of 2,4-Difluoro Substituted Aldehyde Intermediates
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, potency, and pharmacokinetic profiles.[1][2] Aldehydes, while synthetically versatile, frequently present a metabolic liability due to their susceptibility to rapid enzymatic oxidation.[3][4] This guide provides a comprehensive examination of the metabolic stability of 2,4-difluoro substituted aldehyde intermediates, a structural motif of increasing interest. We will dissect the enzymatic pathways governing their biotransformation, provide detailed, field-proven protocols for their in vitro assessment, and discuss the interpretation of metabolic data to guide rational drug design. This document serves as a technical resource for scientists navigating the challenges of developing metabolically robust aldehyde-containing drug candidates.
Introduction: The Intersection of Fluorine Chemistry and Metabolic Fate
In the pursuit of optimized drug candidates, medicinal chemists continuously seek to balance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Fluorine substitution has emerged as a powerful tool in this endeavor. The unique physicochemical properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's characteristics.[1][5][6] One of the most valued benefits of fluorination is the enhancement of metabolic stability, typically by "shielding" a metabolically labile position from enzymatic attack.[2][6][7][8][9]
Aldehydes are highly valuable synthetic intermediates, providing a reactive handle for constructing complex molecular architectures.[4][10] However, this reactivity extends to their metabolic profile, where they are often rapidly cleared from the body.[3] Understanding and controlling the metabolic stability of aldehyde-containing compounds is therefore a critical step in drug development. This guide focuses specifically on aromatic aldehydes bearing a 2,4-difluoro substitution pattern, exploring how this specific electronic modification influences their interaction with key metabolic enzyme systems.
The Metabolic Landscape of Aromatic Aldehydes
The biotransformation of aromatic aldehydes is primarily a detoxification process, converting the reactive aldehyde moiety into a more stable and readily excretable carboxylic acid. This conversion is predominantly mediated by two families of cytosolic enzymes: Aldehyde Dehydrogenases (ALDHs) and Aldehyde Oxidases (AOs).
-
Aldehyde Dehydrogenases (ALDHs): This superfamily of NAD(P)+-dependent enzymes is a major contributor to aldehyde detoxification.[11][12] Various isoforms exist, with ALDH1 and ALDH2 being prominent in the liver.[13] They exhibit broad substrate specificity, acting on a wide range of aliphatic and aromatic aldehydes.[14][15] The catalytic efficiency of ALDHs can be influenced by the electronic properties of the aldehyde substrate.
-
Aldehyde Oxidases (AOs): AOs are molybdenum-containing enzymes that have garnered significant attention in recent years.[16][17][18] As medicinal chemistry strategies increasingly design molecules to avoid metabolism by Cytochrome P450 (CYP) enzymes, the role of AO in drug clearance has become more prominent.[19][20] AOs are particularly efficient at oxidizing aza-heterocycles and aromatic aldehydes.[21][22] Unlike ALDHs, their activity is independent of NAD(P)+.
While CYPs are the primary drivers of Phase I metabolism for many drugs, their direct role in oxidizing the aldehyde group itself is less significant compared to ALDH and AO.[23][24] However, they may be involved in other metabolic pathways, such as hydroxylation of the aromatic ring.
Figure 1: Primary metabolic pathway for aromatic aldehyde intermediates.
The Influence of 2,4-Difluoro Substitution on Metabolic Stability
The presence and position of fluorine atoms on an aromatic ring can dramatically alter its metabolic fate. The 2,4-difluoro substitution pattern imparts strong electron-withdrawing properties to the benzaldehyde ring. This electronic perturbation can influence metabolic stability through several mechanisms:
-
Altered Enzyme Affinity: The change in electron density at the aldehyde's carbonyl carbon can affect how it binds within the active site of ALDH or AO enzymes. This can either increase or decrease the rate of metabolism depending on the specific enzyme's binding requirements and catalytic mechanism.[2][9]
-
Blocked Aromatic Hydroxylation: The C-F bond is exceptionally strong, making it highly resistant to oxidative cleavage by CYP enzymes.[2] Placing fluorine atoms at the 2- and 4-positions effectively blocks these sites from potential aromatic hydroxylation, a common metabolic pathway for many aromatic compounds.[6]
-
Modulation of pKa: Fluorine substitution can alter the acidity of nearby protons, which may influence interactions with enzymatic residues in the active site.
The net effect of the 2,4-difluoro pattern is highly context-dependent and necessitates empirical evaluation. It may stabilize the aldehyde by making it a poorer substrate for one enzyme while potentially increasing its susceptibility to another.
Experimental Assessment of Metabolic Stability
A systematic, multi-step in vitro approach is required to accurately characterize the metabolic stability of 2,4-difluoro substituted aldehydes and identify the enzymes responsible.
In Vitro Test Systems
The choice of in vitro system is critical for obtaining relevant data. The primary enzymes for aldehyde metabolism, ALDH and AO, are located in the cytosol, unlike CYPs which are in the endoplasmic reticulum (microsomal fraction).
-
Liver S9 Fraction: This is an excellent primary screening matrix as it is a supernatant fraction containing both cytosolic and microsomal enzymes, providing a comprehensive view of metabolic potential.[25]
-
Liver Cytosol: This fraction is used specifically to study the contribution of cytosolic enzymes like ALDH and AO, in isolation from microsomal CYPs.[16][25]
-
Hepatocytes: As the "gold standard" in vitro model, intact hepatocytes contain the full complement of metabolic enzymes, cofactors, and transporters within a physiological cellular environment.[25] They are often used for follow-up studies to confirm findings from subcellular fractions.
Figure 2: Experimental workflow for assessing metabolic stability.
Detailed Experimental Protocols
Protocol 1: General Metabolic Stability Assessment in Human Liver S9
This protocol determines the overall metabolic stability of the compound in a system containing both cytosolic and microsomal enzymes.
-
1. Reagent Preparation:
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Test Compound Stock: 10 mM stock solution in DMSO.
-
Cofactor Solution (NADPH-regenerating system): Prepare a solution in phosphate buffer containing 1.3 mM NADP+, 3.3 mM Glucose-6-Phosphate, 0.4 U/mL Glucose-6-Phosphate Dehydrogenase, and 3.3 mM MgCl₂.
-
Human Liver S9 Fraction: Thaw on ice. Dilute with phosphate buffer to a final protein concentration of 2 mg/mL for the incubation.
-
-
2. Incubation Procedure:
-
Pre-warm the cofactor solution and diluted S9 fraction to 37°C for 5 minutes.
-
In a 96-well plate, add buffer, S9 fraction, and test compound (final concentration typically 1 µM; final DMSO concentration ≤ 0.1%).
-
Initiate the metabolic reaction by adding the pre-warmed cofactor solution. The final protein concentration should be 1 mg/mL.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
3. Reaction Termination and Sample Processing:
-
Immediately terminate the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
4. Rationale (E-E-A-T):
-
Causality: The NADPH-regenerating system is essential for CYP450 activity, ensuring a comprehensive screen. While ALDH requires NAD+, endogenous levels in S9 are often sufficient for initial screening. The 1 mg/mL protein concentration balances enzymatic activity with substrate availability, representing a standard in the field.
-
Self-Validation: A control incubation without the cofactor solution must be run in parallel. Significant compound loss in this control would indicate chemical instability or non-cofactor-dependent enzymatic degradation, invalidating the results for metabolic stability. A known rapidly metabolized compound (e.g., verapamil) should also be included as a positive control.
-
Protocol 2: Enzyme Phenotyping in Human Liver Cytosol
This protocol is a follow-up experiment designed to differentiate between ALDH and AO-mediated metabolism.
-
1. Reagent Preparation:
-
Human Liver Cytosol: Thaw on ice. Dilute with phosphate buffer to a final protein concentration of 2 mg/mL.
-
Cofactor: 1 mM NAD+ solution in buffer (for ALDH).
-
Inhibitors: Prepare stock solutions. A common AO inhibitor is Raloxifene (10 µM final concentration). A general ALDH inhibitor is Disulfiram (10 µM final concentration).[16][21]
-
-
2. Incubation Setup (Four Conditions):
-
Control (Basal Activity): Cytosol + Test Compound + NAD+
-
AO Inhibition: Cytosol + Test Compound + NAD+ + Raloxifene
-
ALDH Inhibition: Cytosol + Test Compound + NAD+ + Disulfiram
-
No NAD+ Control: Cytosol + Test Compound (to assess AO activity in isolation, as it does not require NAD+).
-
-
3. Procedure:
-
Follow the incubation and termination procedure described in Protocol 1.
-
Pre-incubate the cytosol with the inhibitors for 10 minutes at 37°C before adding the test compound to ensure target engagement.
-
-
4. Rationale (E-E-A-T):
-
Causality: By systematically adding and removing cofactors and inhibitors, we can isolate the activity of each enzyme class. If compound loss is significantly reduced in the presence of Disulfiram, ALDH is the primary pathway. If loss is reduced by Raloxifene (and still occurs in the absence of NAD+), AO is implicated.
-
Trustworthiness: The use of multiple, mechanistically distinct conditions provides a self-validating system. For example, if the metabolism is AO-driven, the rate of degradation should be similar in the "Control" and "ALDH Inhibition" wells, and significantly slower in the "AO Inhibition" well.
-
Data Analysis and Presentation
The concentration of the remaining parent compound at each time point is determined by LC-MS/MS.[26][27][28]
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line (k) is determined.
-
Half-life (t½) is calculated as: t½ = 0.693 / k
-
Intrinsic Clearance (Cl_int) is calculated as: Cl_int (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg protein)
Table 1: Representative Metabolic Stability Data
| Compound | In Vitro System | Inhibitor | t½ (min) | Cl_int (µL/min/mg) |
| Control (Benzaldehyde) | Human Liver S9 | None | 8 | 86.6 |
| Human Liver Cytosol | None | 10 | 69.3 | |
| Human Liver Cytosol | Disulfiram (ALDH inh.) | > 120 | < 5.8 | |
| Human Liver Cytosol | Raloxifene (AO inh.) | 12 | 57.8 | |
| Test (2,4-Difluorobenzaldehyde) | Human Liver S9 | None | 45 | 15.4 |
| Human Liver Cytosol | None | 50 | 13.9 | |
| Human Liver Cytosol | Disulfiram (ALDH inh.) | 55 | 12.6 | |
| Human Liver Cytosol | Raloxifene (AO inh.) | > 120 | < 5.8 |
Interpretation of Table 1: The non-fluorinated control is rapidly metabolized, primarily by ALDH. The 2,4-difluoro substitution significantly increases metabolic stability (t½ increases from 8 to 45 minutes in S9). The inhibitor data reveals a metabolic switch: the fluorinated compound is now primarily a substrate for Aldehyde Oxidase (AO), as its metabolism is potently blocked by Raloxifene but largely unaffected by the ALDH inhibitor.
Bioactivation Potential of Aldehyde Intermediates
While enzymatic oxidation to a carboxylic acid is a detoxification pathway, aldehydes are inherently electrophilic and can potentially form covalent adducts with cellular nucleophiles, such as the thiol group of glutathione (GSH) or lysine residues in proteins. This process, known as bioactivation, can lead to the formation of reactive metabolites that may cause toxicity.[29][30][31]
For aldehyde intermediates of high interest, a reactive metabolite trapping study is advisable. This involves conducting an in vitro incubation (e.g., in liver S9 or hepatocytes) in the presence of a high concentration of a trapping agent like GSH.[30][32] Samples are then analyzed by LC-MS/MS, specifically searching for the mass of the expected aldehyde-GSH conjugate. Detection of such a conjugate indicates a potential for bioactivation and warrants further investigation.[29]
Conclusion and Strategic Outlook
The metabolic stability of 2,4-difluoro substituted aldehyde intermediates is a complex interplay between the electronic effects of the fluorine atoms and the substrate preferences of cytosolic metabolizing enzymes. This guide demonstrates that while this substitution pattern can effectively block CYP-mediated metabolism and reduce susceptibility to certain enzymes like ALDH, it can simultaneously reveal or enhance clearance by other pathways, such as Aldehyde Oxidase.
For the drug development professional, a systematic in vitro assessment is not merely a data-gathering exercise; it is a critical tool for decision-making. By employing a tiered approach—starting with a comprehensive system like liver S9 and progressing to targeted phenotyping experiments with cytosol and specific inhibitors—researchers can build a clear and defensible model of a compound's metabolic fate. This understanding allows for the early identification of metabolic liabilities and informs the rational design of next-generation compounds with optimized, predictable, and robust pharmacokinetic profiles.
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Garattini, E., & Terao, M. (2012). The role of aldehyde oxidase in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 8(6), 675-689. [Link]
-
Taylor & Francis. (n.d.). Aldehyde oxidase – Knowledge and References. [Link]
-
Ma, X., et al. (2012). Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies. Chemical Research in Toxicology, 25(7), 1499-1510. [Link]
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Wolpaw, A. J., et al. (2015). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Bioorganic & Medicinal Chemistry Letters, 25(22), 5258-5261. [Link]
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Zientek, M., & Zamek-Gliszczynski, M. J. (2016). Strategies for a comprehensive understanding of metabolism by aldehyde oxidase. Expert Opinion on Drug Metabolism & Toxicology, 12(10), 1147-1158. [Link]
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Chen, R., et al. (2024). Recent Advances in Developing Aldehyde-Accumulating Microbes and Future Perspective of Biosynthetic Applications. Synthetic Biology and Engineering. [Link]
-
Lindsley, C. W., et al. (2018). Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity. Journal of Medicinal Chemistry, 61(11), 4846-4862. [Link]
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Bhattarai, P., Trombley, T., & Altman, R. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
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Hughes, T. B., et al. (2015). Modeling the Bioactivation and Subsequent Reactivity of Drugs. Chemical Research in Toxicology, 28(7), 1453-1465. [Link]
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Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225. [Link]
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Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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Kumar, V., et al. (2022). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Discovery Today, 27(4), 1152-1165. [Link]
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Wierzchowski, M., et al. (2009). Activity towards Aromatic Aldehydes and Comparison with Recombinant ALDH3A1. Molecules, 14(7), 2408-2419. [Link]
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Kitson, T. M., & Kitson, K. E. (2000). Pentafluorobenzaldehyde: A new potent inhibitor of aldehyde dehydrogenase isoenzymes. Biochemical and Biophysical Research Communications, 267(1), 278-281. [Link]
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Crow, S. (2024). Engineered enzymes could boost amide bond-forming efficiency for drug synthesis. Chemistry World. [Link]
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Werck-Reichhart, D., & Feyereisen, R. (2014). Cytochrome P450-mediated metabolic engineering: current progress and future challenges. Current Opinion in Plant Biology, 19, 45-52. [Link]
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Foti, R. S., & Dalvie, D. K. (2019). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of Medicinal Chemistry, 62(17), 7829-7851. [Link]
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Attwa, M. W., et al. (2024). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Frontiers in Chemistry, 12, 1358987. [Link]
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Bhattarai, P., Trombley, T., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
-
Altman, R. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6245-6246. [Link]
-
Kirchmair, J., et al. (2015). Prediction of cytochrome P450 mediated metabolism. Drug Discovery Today, 20(8), 1028-1036. [Link]
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Testa, B., & Vistoli, G. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Pharmaceuticals, 16(5), 730. [Link]
-
Lo, C., et al. (2023). Aldehyde metabolism governs resilience of mucociliary clearance to air pollution exposure. bioRxiv. [Link]
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Wikipedia contributors. (n.d.). Fluorobenzaldehyde. Wikipedia. [Link]
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Garattini, E., & Terao, M. (2013). Aldehyde oxidase and its importance in novel drug discovery: present and future challenges. Expert Opinion on Drug Discovery, 8(6), 715-727. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,4-Difluorophenyl)acetaldehyde
Welcome to the technical support center for the synthesis of 2-(2,4-Difluorophenyl)acetaldehyde. This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve yields in this critical synthesis. This molecule is an important intermediate, and its inherent reactivity as an aldehyde presents unique challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format.
Overview of Synthetic Challenges
The synthesis of 2-(2,4-Difluorophenyl)acetaldehyde is often plagued by two primary issues: the instability of the aldehyde product, which can lead to self-condensation or polymerization, and its susceptibility to over-oxidation into the corresponding carboxylic acid. Selecting the appropriate synthetic route and meticulously controlling reaction conditions are paramount to achieving high yields and purity.
Below is a diagram outlining the most common synthetic pathways, each with its own set of advantages and potential pitfalls that will be addressed in this guide.
Caption: Common synthetic routes to 2-(2,4-Difluorophenyl)acetaldehyde.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis.
Q1: My yield is consistently low when oxidizing 2-(2,4-difluorophenyl)ethanol. What are the likely causes and how can I fix this?
A1: Low yields in the oxidation of primary alcohols to aldehydes are typically due to two main factors: incomplete conversion or over-oxidation to the carboxylic acid. The choice of oxidant and reaction conditions is critical.
Causality & Explanation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid in aqueous conditions will rapidly oxidize the intermediate aldehyde to the more stable carboxylic acid, significantly reducing your yield.[1] Aldehydes are more susceptible to oxidation than alcohols, especially in the presence of water. Therefore, anhydrous conditions and milder, more selective oxidizing agents are required.
Recommended Solutions:
-
Choice of Oxidant: Employ an oxidant specifically suited for stopping at the aldehyde stage.
-
Pyridinium Chlorochromate (PCC): A classic choice for this transformation. It is used in an anhydrous solvent like dichloromethane (DCM).
-
Dess-Martin Periodinane (DMP): Offers very mild conditions, fast reaction times, and often cleaner reactions with easier workups.
-
Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride with dimethyl sulfoxide (DMSO) at very low temperatures (-78 °C). This method is excellent for sensitive substrates but requires careful temperature control to avoid side reactions.
-
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Any moisture can facilitate over-oxidation and other side reactions.
-
Temperature Control: For exothermic reactions, especially with Swern-type oxidations, maintaining a low temperature is crucial to prevent byproduct formation.
Troubleshooting Workflow for Oxidation:
Caption: Decision tree for troubleshooting low oxidation yields.
Q2: I am attempting the synthesis from a protected acetal precursor, but the hydrolysis step is inefficient. How can I improve the deprotection yield?
A2: Acetal hydrolysis is an equilibrium-driven, acid-catalyzed reaction.[2] To drive the reaction towards the aldehyde product, you must shift the equilibrium. Inefficiency often stems from an inappropriate choice of acid, insufficient water, or reaction conditions that are too harsh, leading to degradation.
Causality & Explanation: The mechanism involves protonation of an acetal oxygen, followed by elimination of an alcohol to form an oxonium ion. Water then attacks this electrophilic species, and after subsequent proton transfers, the aldehyde is formed.[3] To favor the products, a large excess of water is typically used, following Le Châtelier's principle.
Recommended Solutions:
-
Reaction Conditions:
-
Acid Catalyst: While strong mineral acids (HCl, H₂SO₄) can be used, they may promote side reactions. Milder acids like formic acid or acetic acid are often effective and provide better control.[4] For sensitive substrates, Lewis acids like In(OTf)₃ can also be used under neutral conditions.[5]
-
Solvent System: The reaction is often performed in a biphasic system or a co-solvent like acetone or THF with an aqueous acid solution to ensure miscibility.
-
Excess Water: Use a large excess of water in the reaction mixture to drive the equilibrium towards the aldehyde and alcohol products.
-
-
Workup: The aldehyde product can be sensitive. It is advisable to neutralize the acid catalyst during workup (e.g., with sodium bicarbonate) to prevent re-formation of the acetal or acid-catalyzed degradation during concentration.
| Condition | Recommendation | Rationale |
| Acid Catalyst | Use 80-98% formic acid or an acetone/aqueous HCl mixture. | Provides sufficient acidity for catalysis while minimizing harsh conditions that could degrade the product.[4] |
| Water Content | Use a large excess of water relative to the acetal. | Drives the reaction equilibrium towards the desired aldehyde product.[3] |
| Temperature | Gentle heating (40-60 °C) may be required. | Increases reaction rate without causing significant decomposition. Monitor by TLC. |
| Workup | Neutralize with a weak base (e.g., NaHCO₃ solution) before extraction. | Prevents the reversible reaction and acid-catalyzed side reactions during product isolation. |
Q3: My final product is unstable and difficult to purify by standard column chromatography or distillation. Are there alternative purification strategies?
A3: Yes. The inherent instability of many aldehydes makes standard purification methods challenging. A highly effective and classic technique is the formation of a crystalline sodium bisulfite adduct, which can be easily separated and then cleaved to regenerate the pure aldehyde.
Causality & Explanation: Aldehydes react reversibly with sodium bisulfite (NaHSO₃) in an aqueous solution to form a stable, crystalline α-hydroxy sulfonate salt (the bisulfite adduct). This adduct is often insoluble and can be isolated by filtration, effectively separating the aldehyde from non-carbonyl impurities like residual alcohols or alkyl halides. The aldehyde can then be regenerated by treating the adduct with a mild acid or base.
A patent describes a similar method using a solid sodium bisulfite bed for continuous purification, highlighting the robustness of this chemistry.[6]
Experimental Protocol: Purification via Bisulfite Adduct Formation
-
Adduct Formation:
-
Dissolve the crude 2-(2,4-Difluorophenyl)acetaldehyde in a suitable solvent like ethanol or diethyl ether.
-
Prepare a saturated solution of sodium bisulfite in water.
-
Slowly add the sodium bisulfite solution to the crude aldehyde solution with vigorous stirring. A white precipitate of the adduct should form. The reaction can be exothermic, so cooling in an ice bath may be necessary.
-
Continue stirring for 1-2 hours to ensure complete precipitation.
-
-
Isolation:
-
Collect the white solid precipitate by vacuum filtration.
-
Wash the solid with cold ethanol, followed by diethyl ether, to remove any non-aldehydic impurities.
-
Dry the adduct under vacuum.
-
-
Regeneration of Aldehyde:
-
Suspend the purified bisulfite adduct in water.
-
Slowly add a dilute solution of hydrochloric acid or a saturated solution of sodium bicarbonate with stirring. The choice depends on the stability of your aldehyde to acid or base.
-
The adduct will decompose, releasing the pure aldehyde, which will often separate as an oily layer.
-
Extract the regenerated aldehyde with a low-boiling-point organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent under reduced pressure at low temperature to yield the purified product.
-
This method is highly selective for aldehydes and provides a significant increase in purity, which is often essential for subsequent synthetic steps.
References
- Process for the preparation of 2,4-difluoroacetophenone.
- Synthesis method of 2,4-dichlorophenyl acetaldehyde.
- The synthetic method of 2,4 difluoro benzene methanamines.
- Studies of the oxidation of ethanol to acetaldehyde by oxyhemoglobin using fluorigenic high-performance liquid chrom
- Acetaldehyde Production from Ethanol over Ni-Based C
- Acetal Hydrolysis Mechanism. Chemistry Steps.
- Electrochemical Oxidation of ethanol to acetaldehyde. YouTube.
- The Kinetics of the Oxidation of Acetaldehyde by Acid Permanganate.
- Synthesis of a Novel 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde as a Bisulfite Adduct. MDPI.
- Acetal Hydrolysis Mechanism + EASY TRICK! YouTube.
- Alcohol or phenol synthesis by acetal cleavage. Organic Chemistry Portal.
- Purification of a material containing aldehyde impurities.
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- 5. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]
- 6. US3816478A - Purification of a material containing aldehyde impurities - Google Patents [patents.google.com]
Preventing polymerization of 2-(2,4-Difluorophenyl)acetaldehyde during storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(2,4-Difluorophenyl)acetaldehyde. Its purpose is to address the inherent instability of this aldehyde, focusing on preventing polymerization during storage and handling to ensure experimental success and material integrity.
Introduction to the Challenge: The Instability of 2-(2,4-Difluorophenyl)acetaldehyde
2-(2,4-Difluorophenyl)acetaldehyde is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. However, like many aldehydes, it is prone to degradation, primarily through self-condensation and polymerization.[1] This instability can lead to a decrease in purity, the formation of insoluble materials, and ultimately, the failure of reactions. Understanding the mechanisms behind this degradation is the first step toward effective prevention.
The reactivity of an aldehyde is influenced by its molecular structure. Aromatic aldehydes, for instance, can exhibit different stability profiles compared to their aliphatic counterparts due to resonance effects.[2][3] The presence of electron-withdrawing fluorine atoms on the phenyl ring of 2-(2,4-Difluorophenyl)acetaldehyde can further impact the electrophilicity of the carbonyl carbon, potentially influencing its susceptibility to nucleophilic attack and subsequent polymerization.[4]
Frequently Asked Questions (FAQs)
Q1: What is causing the viscosity of my 2-(2,4-Difluorophenyl)acetaldehyde to increase during storage?
A1: An increase in viscosity is a classic sign of polymerization. Aldehydes can undergo self-condensation reactions, such as the aldol condensation, to form dimers, trimers, and eventually long-chain polymers.[5][6] This process is often catalyzed by trace amounts of acids or bases.[6][7]
Q2: I observe a white precipitate in my aldehyde sample. What is it and is the material still usable?
A2: The white precipitate is likely a solid polymer of 2-(2,4-Difluorophenyl)acetaldehyde. The usability of the remaining liquid depends on its purity. It is highly recommended to quantify the remaining monomer concentration using an analytical technique like HPLC or GC-MS before use. If the purity is compromised, it may be necessary to repurify the aldehyde by distillation, though this should be done with caution as heating can also promote polymerization.
Q3: Can I store 2-(2,4-Difluorophenyl)acetaldehyde at room temperature?
A3: No, room temperature storage is not recommended. Low temperatures significantly slow down the rate of polymerization reactions. For optimal stability, this compound should be stored in a freezer at temperatures between -15°C and -25°C.[8]
Q4: Is an inert atmosphere necessary for storing this aldehyde?
A4: Yes, an inert atmosphere (e.g., nitrogen or argon) is crucial.[9] Oxygen can lead to the formation of peroxides and other oxidative degradation products, which can act as initiators for polymerization.[10]
Q5: Are there any chemical inhibitors I can add to prevent polymerization?
A5: Yes, the addition of polymerization inhibitors is a common and effective strategy. Free-radical scavengers such as butylated hydroxytoluene (BHT) or phenolic compounds like hydroquinone are often used.[11][] These compounds work by neutralizing the free radicals that can initiate polymerization.[11] Amine-based inhibitors can also be effective.[] The choice and concentration of the inhibitor should be carefully considered based on the downstream application of the aldehyde.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Increased Viscosity or Gel Formation | Polymerization due to improper storage (temperature, atmosphere) or contamination with catalysts (acid/base). | 1. Immediately cool the sample to freezer temperatures. 2. If the material is still liquid, consider adding a polymerization inhibitor (e.g., 100-200 ppm of BHT). 3. Before use, verify the purity of the remaining monomer. |
| Discoloration (e.g., yellowing) | Oxidation or formation of condensation products. | 1. Ensure future storage is under an inert atmosphere and protected from light. 2. Assess the purity of the material. Minor discoloration may not affect all reactions, but significant changes warrant purification or disposal. |
| Inconsistent Reaction Yields | Decreased purity of the aldehyde starting material due to degradation. | 1. Always use freshly opened or properly stored material. 2. Implement a routine quality control check (e.g., HPLC) to confirm the purity of the aldehyde before starting a synthesis. |
| Formation of Insoluble Material | Advanced polymerization leading to solid precipitates. | 1. Attempt to dissolve a small amount of the liquid portion in a suitable solvent to check for homogeneity. 2. If solids are present, the material should be filtered before use, and the concentration of the filtrate must be determined. |
Understanding the Polymerization Pathway
The primary route of degradation for 2-(2,4-Difluorophenyl)acetaldehyde is through an aldol-type condensation, which can be catalyzed by either acid or base.
Caption: Acid/Base catalyzed polymerization of 2-(2,4-Difluorophenyl)acetaldehyde.
Recommended Storage and Handling Protocol
To ensure the long-term stability of 2-(2,4-Difluorophenyl)acetaldehyde, the following protocol should be strictly adhered to:
-
Receiving and Initial Inspection: Upon receipt, visually inspect the container for any signs of polymerization (e.g., increased viscosity, solids). If the material appears compromised, contact the supplier.
-
Aliquoting: If the entire quantity will not be used at once, it is best to aliquot the material into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This minimizes repeated exposure of the bulk material to air and moisture.
-
Inhibitor Addition (Optional but Recommended): If the aldehyde was supplied without an inhibitor, consider adding a stabilizer for long-term storage. A common choice is Butylated Hydroxytoluene (BHT).
-
Stock Solution: Prepare a 1% (w/v) stock solution of BHT in a dry, inert solvent (e.g., anhydrous toluene).
-
Addition: Add the BHT stock solution to the aldehyde to achieve a final concentration of 100-200 ppm. Ensure thorough mixing.
-
-
Packaging: Use amber glass vials with PTFE-lined caps to protect the material from light.
-
Inert Atmosphere: Before sealing, flush the headspace of the vial with a gentle stream of dry nitrogen or argon for 1-2 minutes.
-
Storage Conditions:
-
Temperature: Store the vials upright in a freezer, ideally between -15°C and -25°C.[8]
-
Environment: The storage location should be dark and dry.
-
-
Usage: When a sample is needed, allow the vial to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture into the cold aldehyde.
Experimental Protocol: Purity Assessment by HPLC-UV
This protocol describes a method to determine the purity of 2-(2,4-Difluorophenyl)acetaldehyde by quantifying the monomer after derivatization with 2,4-dinitrophenylhydrazine (DNPH).
Materials:
-
2-(2,4-Difluorophenyl)acetaldehyde sample
-
2,4-Dinitrophenylhydrazine (DNPH) derivatization reagent
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Syringe filters (0.45 µm, PTFE)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Standard Preparation:
-
Accurately prepare a stock solution of a reference standard of 2-(2,4-Difluorophenyl)acetaldehyde in acetonitrile.
-
Perform a serial dilution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Derivatize each standard by adding an excess of the DNPH reagent and allowing it to react according to the reagent manufacturer's instructions (typically involves a short incubation at a slightly elevated temperature).[13][14]
-
-
Sample Preparation:
-
Under an inert atmosphere, accurately weigh a small amount of the 2-(2,4-Difluorophenyl)acetaldehyde sample and dissolve it in a known volume of acetonitrile to create a stock solution.
-
Dilute this stock solution to fall within the range of the calibration standards.
-
Derivatize the diluted sample with DNPH in the same manner as the standards.
-
-
HPLC Analysis:
-
Filter all derivatized solutions through a 0.45 µm syringe filter before injection.
-
Set up the HPLC system with the following parameters (these may need to be optimized for your specific system):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Detector Wavelength: 360 nm[15]
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the derivatized aldehyde standard against its concentration.
-
Determine the concentration of the derivatized aldehyde in your sample by comparing its peak area to the calibration curve.
-
Calculate the purity of the original 2-(2,4-Difluorophenyl)acetaldehyde sample based on the initial weight and dilution factors.
-
This analytical method provides a reliable way to monitor the stability of your material over time and to ensure its quality before use in critical experiments.[16]
References
- Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
- Zhang, X., Xiong, Y., Zhang, S., Ling, X., Wang, J., & Chen, C. (n.d.). Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. Journal of the Chilean Chemical Society.
- ChemSurvival. (2018, March 15). An animated, base-catalyzed crossed aldol condensation mechanism explained [Video]. YouTube.
- Climent, M. J., Corma, A., & Iborra, S. (n.d.). Aldol Condensation of Aldehydes and Ketones over Solid Base Catalysts. Institute of Chemical Technology, UPV-CSIC.
- Wanders, R. J., et al. (n.d.). RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. Journal of Lipid Research.
- Wikipedia contributors. (n.d.). Aldol condensation. In Wikipedia, The Free Encyclopedia.
- Gunawardena, G. (2019, June 5). 13.1.
- ResearchGate. (2025, August 5). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride.
- Google Patents. (n.d.).
- Fisher Scientific. (2015, March 19).
- National Center for Biotechnology Information. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
- Ma, J.-A., & Cahard, D. (2016, August 8).
- Vector Solutions. (1996, December 8). ACETALDEHYDE.
- Quora. (2015, September 3).
- World of chemistry - class 10, 11 and 12. (2017, November 15). Why are aromatic aldehyde & Ketone less reactive than aliphatic ald & keto? Part-13|Unit-12 [Video]. YouTube.
- New Jersey Department of Health. (n.d.). Acetaldehyde - Hazardous Substance Fact Sheet.
- National Center for Biotechnology Information. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). Method for the determination fo aldehydes and ketones in ambient air using HPLC.
- Dennis-Smither, B. J., et al. (n.d.). Aromatic aldehydes as tuneable and ppm level potent promoters for zeolite catalysed methanol dehydration to DME.
- University of North Dakota. (2015, August 7). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons.
- American Chemical Society. (n.d.).
- 3V Sigma USA. (n.d.).
- ResearchGate. (n.d.).
- BOC Sciences. (n.d.).
- New York State Department of Environmental Conservation. (2016, April 7).
- Stanford University. (n.d.). Acetaldehyde.
- Journal of Food and Drug Analysis. (n.d.).
- American Journal of Analytical Chemistry. (2018).
- Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
- ResearchGate. (n.d.).
- FUJIFILM Wako Chemicals Europe GmbH. (n.d.).
- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
- BLDpharm. (n.d.). 1049754-94-0|2-(2,4-Difluorophenyl)
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- 16. sepscience.com [sepscience.com]
Technical Support Center: Stabilizing 2-(2,4-Difluorophenyl)acetaldehyde in Solution
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for the long-term stabilization of 2-(2,4-Difluorophenyl)acetaldehyde in solution. The inherent reactivity of aldehydes presents significant challenges for multi-day or multi-week experiments.[1] This document offers field-proven insights and detailed protocols to ensure the integrity and stability of your compound throughout your research.
Core Concepts: Understanding Aldehyde Instability
2-(2,4-Difluorophenyl)acetaldehyde, like many aldehydes, is susceptible to several degradation pathways that can compromise experimental results. The primary mechanisms of instability include:
-
Oxidation: The aldehyde functional group is readily oxidized to the corresponding carboxylic acid, especially in the presence of atmospheric oxygen.[2]
-
Polymerization: Aldehydes can undergo self-condensation or polymerization, particularly at higher concentrations and temperatures, leading to the formation of insoluble materials.[1]
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can disproportionate into a mixture of an alcohol and a carboxylic acid. While 2-(2,4-Difluorophenyl)acetaldehyde has alpha-hydrogens, understanding related base-catalyzed reactions is crucial.[2]
-
Enolization: Aldehydes with alpha-hydrogens can exist in equilibrium with their enol tautomer. This keto-enol tautomerism is catalyzed by both acids and bases and can lead to undesired side reactions.[2]
Recognizing these potential degradation routes is the first step in developing a robust stabilization strategy.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments with 2-(2,4-Difluorophenyl)acetaldehyde.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Rapid decrease in compound concentration over time. | Oxidation from dissolved oxygen in the solvent or exposure to air. | 1. Use deoxygenated solvents. Sparge the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes before preparing the solution. 2. Prepare and store solutions under an inert atmosphere. 3. Consider the addition of an antioxidant, such as Butylated Hydroxytoluene (BHT), at a low concentration (e.g., 0.01% w/v). |
| Formation of a white precipitate or cloudiness in the solution. | Polymerization of the aldehyde. This is often accelerated by higher concentrations, elevated temperatures, or the presence of acidic or basic impurities.[1] | 1. Store stock solutions at the lowest practical concentration. 2. Maintain storage at low temperatures (4°C or -20°C).[1] 3. Ensure solvents are of high purity and free from acidic or basic contaminants. |
| Inconsistent or non-reproducible results between experiments. | Degradation of the stock solution between uses. This can be due to repeated freeze-thaw cycles or frequent opening of the storage container, introducing oxygen and moisture. | 1. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and exposure to the atmosphere.[1] 2. Always allow aliquots to reach room temperature before opening to prevent condensation of atmospheric water into the solution. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC). | Formation of degradation products, such as the corresponding carboxylic acid (from oxidation) or aldol condensation products. | 1. Analyze a freshly prepared standard alongside the aged solution to identify new peaks corresponding to degradation products. 2. Employ derivatization techniques, such as with 2,4-dinitrophenylhydrazine (DNPH), for HPLC analysis to improve the stability and detection of the aldehyde.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of 2-(2,4-Difluorophenyl)acetaldehyde?
A1: Acetonitrile (HPLC grade) is a commonly recommended solvent for preparing aldehyde standards due to its good solvating properties and compatibility with analytical techniques like HPLC.[1] For applications requiring aqueous solutions, the use of a buffer to maintain a pH of at least 5 can enhance stability.[5]
Q2: What is the optimal storage temperature for solutions of 2-(2,4-Difluorophenyl)acetaldehyde?
A2: For optimal stability, stock solutions should be stored at 4°C for short-term use and at -20°C for long-term storage to minimize degradation.[1] It is crucial to aliquot the solution to avoid repeated freeze-thaw cycles.
Q3: Can I use stabilizers in my solution? If so, which ones are recommended?
A3: Yes, stabilizers can be effective. For non-aqueous solutions, antioxidants like BHT can be used. In aqueous solutions, maintaining a pH above 5 with a buffer system, such as sodium acetate, can prevent acid-catalyzed degradation.[5] In some industrial applications, small amounts of alkaline substances like alkali metal hydroxides or carbonates have been used to stabilize aliphatic aldehydes.[6] However, the compatibility of these stabilizers with your specific experimental system must be validated.
Q4: How can I monitor the stability of my 2-(2,4-Difluorophenyl)acetaldehyde solution over time?
A4: The most reliable method is to use a validated analytical technique to periodically measure the concentration of the aldehyde. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method.[3] Derivatization with an agent like DNPH prior to HPLC analysis can enhance the stability of the analyte and improve detection sensitivity.[4][7] Gas Chromatography (GC) with an appropriate detector can also be used.
Q5: My experiment runs for several weeks. How can I ensure a consistent concentration of the aldehyde?
A5: For very long-term experiments, it is advisable to prepare a fresh working solution from a frozen, single-use aliquot of the stock solution at regular intervals (e.g., weekly). This minimizes the impact of any gradual degradation in the working solution.
Experimental Protocol: Stability Assessment of 2-(2,4-Difluorophenyl)acetaldehyde in Solution
This protocol outlines a systematic approach to evaluating the stability of your compound under various storage conditions.
Objective: To determine the optimal storage conditions (solvent, temperature, and use of stabilizers) for 2-(2,4-Difluorophenyl)acetaldehyde solutions for long-term experiments.
Materials:
-
2-(2,4-Difluorophenyl)acetaldehyde
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Sodium acetate trihydrate
-
Potassium acetate
-
Butylated Hydroxytoluene (BHT)
-
Inert gas (Nitrogen or Argon)
-
HPLC system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of 2-(2,4-Difluorophenyl)acetaldehyde in acetonitrile at a concentration of 1 mg/mL.
-
From this primary stock, prepare the following test solutions in separate volumetric flasks:
-
Solution A: Dilute in acetonitrile.
-
Solution B: Dilute in acetonitrile containing 0.01% (w/v) BHT.
-
Solution C: Dilute in an aqueous buffer (pH 5.5, prepared with sodium acetate and potassium acetate).[5]
-
Solution D: Dilute in deionized water.
-
-
-
Aliquoting and Storage:
-
Dispense each solution into multiple amber glass autosampler vials, filling them to the top to minimize headspace.
-
Purge the headspace of each vial with an inert gas before sealing.
-
Divide the vials for each solution into two sets for storage at:
-
4°C (refrigerated)
-
-20°C (frozen)
-
-
-
Analytical Method:
-
Develop a stability-indicating HPLC-UV method capable of separating the parent aldehyde from potential degradation products.
-
The initial analysis (Time 0) should be performed immediately after the preparation of the solutions.
-
-
Time-Point Analysis:
-
At specified time points (e.g., Day 1, Day 3, Day 7, Day 14, Day 30), remove one vial from each storage condition.
-
Allow the frozen vials to thaw completely and reach room temperature before analysis.
-
Analyze each sample by HPLC to determine the concentration of 2-(2,4-Difluorophenyl)acetaldehyde.
-
-
Data Analysis:
-
Calculate the percentage of the initial concentration remaining at each time point for each condition.
-
Plot the percentage remaining versus time for each storage condition to visualize the degradation kinetics.
-
Experimental Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aldehyde - Wikipedia [en.wikipedia.org]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. formacare.eu [formacare.eu]
- 5. US8252844B2 - Method of stabilizing an aldehyde - Google Patents [patents.google.com]
- 6. US6137013A - Method of stabilizing aldehydes - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Analysis of 2-(2,4-Difluorophenyl)acetaldehyde
For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the 1H and 13C NMR spectra of 2-(2,4-Difluorophenyl)acetaldehyde, a key intermediate in the synthesis of various pharmaceutical agents. By comparing its spectral features with those of its non-fluorinated analog, phenylacetaldehyde, we will highlight the significant influence of fluorine substitution on the chemical environment of the molecule. This guide will equip you with the necessary insights to confidently interpret the NMR data of this and similar fluorinated aromatic compounds.
The Structural Significance of 2-(2,4-Difluorophenyl)acetaldehyde
2-(2,4-Difluorophenyl)acetaldehyde is a valuable building block in medicinal chemistry. The presence of two fluorine atoms on the phenyl ring can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety for drug design. Accurate and unambiguous characterization by NMR is a critical step in its synthesis and quality control.
Experimental Protocol for NMR Analysis
A standardized and well-defined experimental protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl3) is a common and suitable solvent for dissolving 2-(2,4-Difluorophenyl)acetaldehyde and similar organic molecules.[1] It offers good solubility and its residual proton signal at ~7.26 ppm does not typically interfere with the signals of interest.[1][2][3] For specific applications requiring different solvent properties, deuterated acetone (acetone-d6) or dimethyl sulfoxide (DMSO-d6) can be considered.[1][2][3]
-
Concentration : Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard : Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.[4]
NMR Spectrometer Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer:
| Parameter | 1H NMR | 13C NMR |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1.0 s | 2.0 s |
| Acquisition Time | 4.0 s | 1.5 s |
| Spectral Width | 16 ppm | 240 ppm |
These parameters serve as a starting point and may require optimization based on the specific instrument and sample concentration.
Predicted 1H NMR Spectral Analysis of 2-(2,4-Difluorophenyl)acetaldehyde
The 1H NMR spectrum of 2-(2,4-Difluorophenyl)acetaldehyde is predicted to exhibit distinct signals for the aldehydic proton, the methylene protons, and the aromatic protons. The presence of two fluorine atoms introduces complex spin-spin coupling patterns.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Aldehyde (CHO) | 9.7 - 9.8 | Triplet (t) | ~2 Hz |
| Methylene (CH2) | 3.7 - 3.8 | Doublet (d) | ~2 Hz |
| Aromatic (H-6) | 7.1 - 7.2 | Multiplet (m) | |
| Aromatic (H-5) | 6.8 - 6.9 | Multiplet (m) | |
| Aromatic (H-3) | 6.7 - 6.8 | Multiplet (m) |
Causality Behind Assignments:
-
Aldehydic Proton (CHO): The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group, resulting in a downfield chemical shift. It is expected to appear as a triplet due to coupling with the neighboring methylene protons.
-
Methylene Protons (CH2): These protons are adjacent to the electron-withdrawing carbonyl group and the aromatic ring, placing them in the range of 3.7-3.8 ppm. They will appear as a doublet due to coupling with the aldehydic proton.
-
Aromatic Protons (H-3, H-5, H-6): The fluorine atoms significantly influence the chemical shifts and coupling patterns of the aromatic protons. The electron-withdrawing nature of fluorine generally deshields the ortho and para protons. The coupling of protons to fluorine (H-F coupling) will result in more complex multiplets than a simple non-fluorinated ring system. The interpretation of these multiplets often requires advanced NMR techniques or simulation software.[5][6][7]
Predicted 13C NMR Spectral Analysis of 2-(2,4-Difluorophenyl)acetaldehyde
The 13C NMR spectrum will provide information on the carbon framework of the molecule. The carbon signals will also exhibit coupling to the attached fluorine atoms (C-F coupling), which is a key diagnostic feature.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (JCF, Hz) |
| Carbonyl (C=O) | 198 - 200 | Triplet (t) | ~4-6 Hz |
| Methylene (CH2) | 45 - 47 | Singlet (s) | |
| Aromatic (C-1) | 120 - 122 | Doublet of Doublets (dd) | |
| Aromatic (C-2) | 160 - 162 | Doublet of Doublets (dd) | JCF ~250 Hz, JCCF ~25 Hz |
| Aromatic (C-3) | 111 - 113 | Doublet (d) | |
| Aromatic (C-4) | 162 - 164 | Doublet of Doublets (dd) | JCF ~250 Hz, JCCF ~25 Hz |
| Aromatic (C-5) | 131 - 133 | Doublet (d) | |
| Aromatic (C-6) | 104 - 106 | Doublet (d) |
Causality Behind Assignments:
-
Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded carbon, appearing far downfield. It may exhibit a small triplet multiplicity due to two-bond coupling with the methylene protons.
-
Methylene Carbon (CH2): This sp3 hybridized carbon will appear in the aliphatic region.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly influenced by the fluorine substituents. The carbons directly bonded to fluorine (C-2 and C-4) will show large one-bond C-F coupling constants (¹JCF) of around 250 Hz and will be significantly deshielded. The other aromatic carbons will show smaller two- and three-bond C-F couplings.[8]
Comparison with Phenylacetaldehyde
To underscore the impact of the difluoro substitution, a comparison with the NMR data of phenylacetaldehyde is instructive. Phenylacetaldehyde is a structurally similar molecule lacking the fluorine atoms.[9][10]
1H NMR Comparison
| Proton Assignment | 2-(2,4-Difluorophenyl)acetaldehyde (Predicted) | Phenylacetaldehyde (Experimental) [9] | Key Differences |
| Aldehyde (CHO) | ~9.75 ppm (t) | ~9.7 ppm (t) | Minimal change, as the aldehyde group is relatively distant from the fluorine atoms. |
| Methylene (CH2) | ~3.75 ppm (d) | ~3.6 ppm (d) | Slight downfield shift due to the overall electron-withdrawing effect of the difluorophenyl ring. |
| Aromatic (Ar-H) | 6.7 - 7.2 ppm (complex multiplets) | 7.2 - 7.4 ppm (multiplet) | Significant upfield shift and increased complexity of the aromatic signals in the difluorinated compound due to the strong electron-withdrawing nature and H-F coupling of the fluorine atoms. |
13C NMR Comparison
| Carbon Assignment | 2-(2,4-Difluorophenyl)acetaldehyde (Predicted) | Phenylacetaldehyde (Experimental) | Key Differences |
| Carbonyl (C=O) | ~199 ppm | ~200 ppm | Minimal change. |
| Methylene (CH2) | ~46 ppm | ~50 ppm | Slight upfield shift. |
| Aromatic (C-ipso) | ~121 ppm | ~133 ppm | Significant upfield shift of the carbon attached to the side chain. |
| Aromatic (C-ortho/meta/para) | Complex pattern with large C-F couplings | ~127, 129, 130 ppm | The aromatic region of the difluorinated compound is characterized by large one-bond C-F couplings and significant shifts in the carbon resonances, providing a clear diagnostic fingerprint. |
Visualizing the Molecular Structure and Key NMR Features
// Molecule structure C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="1.2,2.1!"]; C4 [label="C", pos="0,2.8!"]; C5 [label="C", pos="-1.2,2.1!"]; C6 [label="C", pos="-1.2,0.7!"]; F_C2 [label="F", pos="2.4,0!"]; F_C4 [label="F", pos="0,4.0!"]; C7 [label="CH₂", pos="-2.6,0!"]; C8 [label="C", pos="-3.8,0.7!"]; O8 [label="O", pos="-3.8,1.9!"]; H8 [label="H", pos="-5.0,0!"];
C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C2 -- F_C2 [label=""]; C4 -- F_C4 [label=""]; C1 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- O8 [style=filled, penwidth=2]; C8 -- H8 [label=""];
// NMR annotations node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; H_aldehyde [label="¹H: ~9.75 ppm (t)\n¹³C: ~199 ppm", pos="-5.5,1.5!"]; H_methylene [label="¹H: ~3.75 ppm (d)\n¹³C: ~46 ppm", pos="-3.5,-1!"]; Aromatic_region [label="¹H: 6.7-7.2 ppm (m)\n¹³C: 104-164 ppm (C-F coupling)", pos="2.5,2.5!"];
edge [style=dashed, color="#4285F4", arrowhead=vee]; H8 -> H_aldehyde; C7 -> H_methylene; C3 -> Aromatic_region; } .
Figure 1. Molecular structure of 2-(2,4-Difluorophenyl)acetaldehyde with predicted key ¹H and ¹³C NMR chemical shifts.
Conclusion
The 1H and 13C NMR spectra of 2-(2,4-Difluorophenyl)acetaldehyde are rich with information that allows for its unambiguous identification. The presence of fluorine atoms introduces characteristic complexities, namely H-F and C-F spin-spin couplings and significant shifts in the aromatic region. By comparing its spectra with that of the non-fluorinated analogue, phenylacetaldehyde, the profound electronic influence of fluorine substitution becomes evident. This guide provides a solid framework for researchers to interpret the NMR data of this important synthetic intermediate, ensuring confidence in their structural assignments and paving the way for its successful application in drug discovery and development.
References
-
Understanding Phenylacetaldehyde: The Chemistry Behind Its NMR Spectroscopy. (2026-01-19). Available from: [Link]
-
Biological Magnetic Resonance Bank. Phenylacetaldehyde at BMRB. Available from: [Link]
-
SpectraBase. Phenylacetaldehyde. Available from: [Link]
-
Powers, D. C., & Sanford, M. S. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 83(15), 8046–8052. Available from: [Link]
-
SpectraBase. 2,4-Difluorotoluene - Optional[13C NMR] - Spectrum. Available from: [Link]
- Gerig, J. T. (2001). Fluorine NMR. eMagRes, 1-10.
-
Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. Available from: [Link]
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.
-
Quora. How to interpret the 19F NMR spectra. Available from: [Link]
-
Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Available from: [Link]
-
The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Available from: [Link]
-
University of Puget Sound. 13C NMR.pdf. Available from: [Link]
-
Eurisotop. NMR Solvent data chart. Available from: [Link]
-
Daly, A. M., & Weker, J. B. (2018). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 22(9), 1225–1233. Available from: [Link]
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in biomedicine, 13(3), 129–153.
-
RWTH Aachen University. Analyzing 1H spectra. Available from: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Available from: [Link]
-
ResearchGate. The 13 C NMR data (100 MHz) of compounds 1-4. Available from: [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Available from: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
-
Oregon State University. 1H NMR Chemical Shift. Available from: [Link]
-
PubChem. 2-(2,4-Difluoroanilino)acetaldehyde. Available from: [Link]
- Google Patents. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone.
-
PubChem. 2-[4-(Difluoromethoxy)-3-fluorophenyl]acetaldehyde. Available from: [Link]
Sources
- 1. NMR 溶剂 [sigmaaldrich.com]
- 2. chem.washington.edu [chem.washington.edu]
- 3. eurisotop.com [eurisotop.com]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 7. download.e-bookshelf.de [download.e-bookshelf.de]
- 8. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 9. Phenylacetaldehyde(122-78-1) 1H NMR [m.chemicalbook.com]
- 10. Understanding Phenylacetaldehyde: The Chemistry Behind Its NMR Spectroscopy - Oreate AI Blog [oreateai.com]
GC-MS fragmentation patterns for 2-(2,4-Difluorophenyl)acetaldehyde identification
This guide details the GC-MS identification of 2-(2,4-Difluorophenyl)acetaldehyde (CAS: 68084-33-3), a critical intermediate in the synthesis of triazole antifungals (e.g., Fluconazole, Voriconazole).
Due to the thermodynamic instability of the acetaldehyde moiety (prone to oxidation and polymerization), this guide prioritizes mechanistic validation of the fragmentation pattern and chromatographic differentiation from positional isomers (2,5-, 2,6-, and 3,4-difluoro analogs).
Part 1: Executive Summary & Technical Context
-
Target Analyte: 2-(2,4-Difluorophenyl)acetaldehyde
-
Molecular Formula:
-
Molecular Weight: 156.13 Da
-
Key Challenge: The mass spectra of difluorinated phenylacetaldehyde isomers are nearly identical. Identification relies on a specific fragmentation hierarchy combined with retention index (RI) verification.
-
Primary Application: Quality control in the synthesis of azole antifungals; monitoring of process-related impurities (e.g., 2,4-difluorobenzaldehyde, 2-(2,4-difluorophenyl)ethanol).
Part 2: GC-MS Fragmentation Analysis
The Electron Ionization (EI, 70 eV) mass spectrum of 2-(2,4-Difluorophenyl)acetaldehyde is dominated by benzylic cleavage. Unlike stable ketones or esters, the molecular ion (
Fragmentation Pathway & Mechanism
The primary fragmentation is driven by the alpha-cleavage of the formyl radical (
Key Diagnostic Ions:
| m/z (Mass-to-Charge) | Relative Abundance | Fragment Structure | Mechanistic Origin |
| 156 | < 5% (Weak) | Molecular Ion. Often barely visible due to facile loss of CHO. | |
| 127 | 100% (Base Peak) | Loss of CHO (M-29). Formation of 2,4-difluorobenzyl/tropylium cation. | |
| 107 | 10 - 20% | Loss of HF (20 Da) from m/z 127. Indicative of fluorinated aromatic rings.[1][2] | |
| 101 | 5 - 15% | Loss of Acetylene ( | |
| 77 | 10 - 20% | Aromatic ring degradation products (variable F content). |
Visualization of Signaling Pathway
The following diagram illustrates the fragmentation cascade, highlighting the transition from the unstable molecular ion to the stable tropylium species.
Caption: Figure 1. EI-MS fragmentation pathway of 2-(2,4-Difluorophenyl)acetaldehyde showing the dominant formation of the m/z 127 difluorotropylium ion.
Part 3: Isomer Differentiation Strategy
A critical risk in drug development is misidentifying the 2,4-isomer as the 2,6- or 3,4-isomer. All three produce the same base peak (m/z 127) . Differentiation requires a dual approach: Chromatographic Separation and Minor Ion Ratios .
Comparative Data: Positional Isomers
| Isomer | Key Structural Feature | Elution Order (Polar Column) | Diagnostic MS Feature |
| 2,6-Difluoro | Di-ortho substitution | First (Fastest) | Steric shielding reduces boiling point. Lowest RI. |
| 2,4-Difluoro | Ortho-Para substitution | Intermediate | Standard fragmentation pattern (Table above). |
| 3,4-Difluoro | Meta-Para substitution | Last (Slowest) | Higher polarity/planar interaction with stationary phase. |
Decision Tree for Identification
Use this workflow to confirm identity when the mass spectrum is ambiguous.
Caption: Figure 2. Logic flow for distinguishing 2,4-difluorophenylacetaldehyde from its positional isomers using Retention Index (RI).
Part 4: Experimental Protocol (Self-Validating)
To ensure data integrity, the inherent instability of the aldehyde must be managed. Direct injection is possible but risky; derivatization is the "Gold Standard" alternative.
Method A: Direct Injection (Screening)
-
Solvent: Acetonitrile (anhydrous). Avoid alcohols (prevents hemiacetal formation).
-
Concentration: 100-500 ppm.
-
Inlet Temp: 200°C (Keep low to prevent thermal degradation).
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Oven Program: 50°C (1 min) → 10°C/min → 280°C.
-
Validation: Look for the "Impurity Triad":
-
Aldehyde (Target): m/z 127 (Base).
-
Acid (Oxidation): m/z 143 (Base peak for 2,4-difluorobenzoic acid is m/z 141 [M-OH]).
-
Alcohol (Reduction): m/z 158 (M+ visible).
-
Method B: Derivatization (Confirmation)
For definitive quantification, convert the unstable aldehyde to a stable oxime.
-
Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).
-
Reaction: Mix sample with PFBHA in water/acetonitrile for 30 mins at room temp.
-
Result: Forms a stable oxime derivative.
-
MS Shift: The molecular ion will shift to a high mass (M + 195), providing a unique signature that eliminates isomer ambiguity.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2,4-Difluorobenzaldehyde (Analogous Fragmentation). National Institute of Standards and Technology.[3][4][5][6] Link
- Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (General principles of Benzylic/Tropylium cleavage).
-
Kranenburg, R. F., et al. (2019). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS. Forensic Science International. Link
-
BenchChem. (2025).[7] Comparative Analysis of Impurities in Phenylacetaldehyde Derivatives. Link (General impurity profiles for fluorinated phenylacetaldehydes).
Sources
Comprehensive Guide to HPLC Purity Analysis of 2-(2,4-Difluorophenyl)acetaldehyde
Topic: HPLC Methods for Determining Purity of 2-(2,4-Difluorophenyl)acetaldehyde Content Type: Publish Comparison Guide
Executive Summary
2-(2,4-Difluorophenyl)acetaldehyde (DFPA) is a critical intermediate in the synthesis of triazole antifungal agents (e.g., Fluconazole, Voriconazole derivatives). Its analysis presents a specific set of challenges: as an aldehyde, it is prone to oxidation (forming 2,4-difluorophenylacetic acid) and polymerization (aldol condensation).
This guide compares the two primary analytical strategies: Direct Reverse-Phase HPLC (RP-HPLC) and Derivatization HPLC (DNPH) .
-
Recommendation: For routine purity (assay) and impurity profiling of raw materials, Direct RP-HPLC is the superior choice due to speed, simplicity, and the ability to simultaneously detect the primary oxidation impurity (the acid).
-
Alternative: DNPH Derivatization is reserved for trace analysis or matrices where the aldehyde is unstable or present at low ppm levels.
Chemical Context & Degradation Pathways
Understanding the analyte's behavior is prerequisite to method selection. DFPA contains an electron-withdrawing difluoro-substitution on the phenyl ring, which slightly deactivates the ring but leaves the aldehyde moiety highly reactive.
Key Impurities to Monitor:
-
2,4-Difluorophenylacetic acid: The primary oxidative degradant.
-
2,4-Difluorophenylethanol: The reduction product.
-
2,4-Difluorobenzyl chloride: A common synthetic precursor.
Figure 1: Degradation pathways of DFPA. The method must resolve the Acid and Alcohol from the Aldehyde.
Comparative Analysis: Direct vs. Derivatization
| Feature | Method A: Direct RP-HPLC (Recommended) | Method B: DNPH Derivatization |
| Principle | Separation of the intact molecule on a hydrophobic stationary phase. | Reaction with 2,4-Dinitrophenylhydrazine to form a stable hydrazone, followed by separation. |
| Primary Use Case | Purity Assay (>95%) , Impurity Profiling, QC Release. | Trace Analysis (<0.1%) , Environmental Monitoring, Complex Matrices. |
| Sample Prep | Minimal (Dilute & Shoot). | Complex (Reaction, Incubation, Extraction).[1] |
| Detection | UV at 254 nm (Aromatic ring). | UV/Vis at 360 nm (Hydrazone chromophore). |
| Acid Impurity | Detected (Distinct peak). | Not Detected (Acids do not react with DNPH). |
| Stability | Moderate (Must analyze fresh). | High (Derivative is stable). |
| Resolution | Excellent for known impurities. | High specificity for aldehydes only. |
Deep Dive: Method A - Direct RP-HPLC (The Gold Standard)
This method is preferred for purity determination because it allows for the simultaneous quantification of the aldehyde and its main degradation product, the carboxylic acid.
4.1. Methodological Logic
-
Column Choice: A C18 column is standard. However, a Phenyl-Hexyl column is often superior for aromatic aldehydes because the
interactions provide unique selectivity, helping to separate the aldehyde from the acid and the alcohol. -
Mobile Phase pH: The mobile phase must be acidic (pH 2.5 - 3.0) .
-
Reasoning: 2,4-Difluorophenylacetic acid has a pKa of approx 3.8. At neutral pH, it ionizes, eluting near the void volume with poor peak shape. At pH 2.5, it remains protonated (neutral), retaining well on the column and resolving from the aldehyde.
-
-
Temperature: Keep the column at 25°C or 30°C . Higher temperatures (e.g., >40°C) can accelerate on-column degradation of the aldehyde.
4.2. Validated Experimental Protocol
Equipment: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290).
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Luna Phenyl-Hexyl.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).
-
Injection Volume: 10 µL.
-
Diluent: ACN:Water (50:50). Note: Avoid alcohols (MeOH) as diluents to prevent hemiacetal formation.
Gradient Program:
| Time (min) | % Mobile Phase B | Comments |
|---|---|---|
| 0.0 | 30 | Initial Hold |
| 15.0 | 70 | Linear Gradient |
| 18.0 | 90 | Wash |
| 20.0 | 90 | Hold |
| 20.1 | 30 | Re-equilibration |
| 25.0 | 30 | End |
System Suitability Criteria:
-
Resolution (Rs): > 2.0 between DFPA and 2,4-Difluorophenylacetic acid.
-
Tailing Factor: < 1.5 for the DFPA peak.
-
RSD (n=6): < 1.0% for Assay.
Deep Dive: Method B - DNPH Derivatization (The Alternative)
Use this method if you observe peak splitting due to on-column instability, or if you need to quantify low levels of the aldehyde in a matrix that interferes with direct UV detection.
5.1. Methodological Logic
Aldehydes react with DNPH in acidic media to form hydrazones. This reaction "locks" the aldehyde into a stable form with a high extinction coefficient at 360 nm, moving detection away from interfering UV-absorbing compounds.
5.2. Experimental Protocol
-
Reagent Prep: Dissolve 2,4-DNPH in ACN acidified with HCl.
-
Reaction: Mix Sample + DNPH Reagent (excess). Incubate at 40°C for 30 mins.
-
Separation:
-
Note: This method cannot measure the acid impurity (purity of the material cannot be fully assessed, only the aldehyde content).
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate analytical workflow.
Troubleshooting & Best Practices
-
Ghost Peaks: If you see a peak increasing over time in the autosampler, it is likely the acetal. Solution: Ensure the diluent contains no methanol or ethanol. Use Acetonitrile/Water only.
-
Peak Tailing: Usually caused by the interaction of the acid impurity with residual silanols. Solution: Ensure Mobile Phase pH is < 3.0. Use a "base-deactivated" or "end-capped" column.
-
Sample Stability: DFPA oxidizes rapidly in air. Solution: Prepare samples immediately before injection. Store the solid standard under nitrogen at -20°C.
References
-
Phenomenex. (2025).[4] HPLC vs GC: What Sets These Methods Apart. Link
-
U.S. EPA. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Link
-
SIELC Technologies. (n.d.). Separation of Phenylacetaldehyde on Newcrom R1 HPLC column. Link
-
Sigma-Aldrich. (n.d.). 2,4-Difluorophenylacetic acid Product Specification. Link
-
LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Link
Sources
- 1. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of Phenylacetaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
A Senior Application Scientist's Guide to Differentiating 2-(2,4-Difluorophenyl)acetaldehyde from its Alcohol Derivatives
In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural confirmation of intermediates is paramount. The differentiation between an aldehyde, such as 2-(2,4-Difluorophenyl)acetaldehyde, and its corresponding alcohol derivative, 2-(2,4-difluorophenyl)ethanol, is a critical quality control step. This guide provides an in-depth comparison of analytical techniques to reliably distinguish between these two compounds, supported by experimental data and protocols.
The reduction of 2-(2,4-Difluorophenyl)acetaldehyde to 2-(2,4-difluorophenyl)ethanol is a common synthetic transformation. Incomplete conversion or side reactions can lead to mixtures that compromise the integrity of subsequent synthetic steps and the final product. Therefore, robust analytical methods are essential to ensure the purity of the desired compound.
Spectroscopic Differentiation: A Tale of Two Functional Groups
The key to distinguishing between the aldehyde and its alcohol derivative lies in the unique spectroscopic signatures of the formyl (-CHO) and hydroxyl (-OH) functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[1] For differentiating our compounds of interest, both ¹H and ¹³C NMR provide unambiguous evidence.
¹H NMR Spectroscopy:
The most telling feature in the ¹H NMR spectrum is the chemical shift of the proton attached to the carbonyl carbon in the aldehyde. This aldehydic proton is highly deshielded and resonates in a very distinct region of the spectrum, typically between 9-10 ppm, where few other signals appear.[1][2][3][4] In contrast, the proton on the carbon bearing the hydroxyl group in the alcohol (the α-proton) appears at a much lower chemical shift, generally in the range of 3.5-4.5 ppm. The hydroxyl proton itself gives a signal that can vary in chemical shift depending on concentration and solvent, but it is typically a broad singlet.
¹³C NMR Spectroscopy:
The carbon chemical shifts are also highly diagnostic. The carbonyl carbon of an aldehyde exhibits a characteristic resonance in the downfield region of the ¹³C NMR spectrum, around 190-200 ppm.[1] The carbon attached to the hydroxyl group in the corresponding alcohol is found significantly upfield, typically in the 60-70 ppm range.
| Compound | Functional Group | Key ¹H NMR Signal (ppm) | Key ¹³C NMR Signal (ppm) |
| 2-(2,4-Difluorophenyl)acetaldehyde | Aldehyde (-CHO) | ~9.7 (t, J ≈ 2.5 Hz) | ~200 |
| 2-(2,4-difluorophenyl)ethanol | Alcohol (-CH₂OH) | ~3.7 (t, J ≈ 6.5 Hz) | ~62 |
Table 1: Expected Key NMR Spectroscopic Data for Differentiating 2-(2,4-Difluorophenyl)acetaldehyde and 2-(2,4-difluorophenyl)ethanol.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5]
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Analysis:
-
For the aldehyde, look for a triplet around 9.7 ppm in the ¹H spectrum and a signal around 200 ppm in the ¹³C spectrum.
-
For the alcohol, identify a triplet around 3.7 ppm in the ¹H spectrum and a signal around 62 ppm in the ¹³C spectrum. The hydroxyl proton will likely appear as a broad singlet.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides a rapid and effective method for identifying functional groups based on their vibrational frequencies.[6]
The aldehyde is characterized by a strong C=O stretching absorption in the region of 1740-1720 cm⁻¹.[7] Additionally, aldehydes exhibit two characteristic C-H stretching bands around 2830-2695 cm⁻¹, which are often referred to as "aldehyde Fermi doublets".[2]
The alcohol, on the other hand, is distinguished by a broad O-H stretching band in the region of 3500-3200 cm⁻¹ due to hydrogen bonding.[7] It will also show a C-O stretching vibration between 1260-1050 cm⁻¹.[7]
| Compound | Functional Group | Key IR Absorptions (cm⁻¹) |
| 2-(2,4-Difluorophenyl)acetaldehyde | Aldehyde (-CHO) | ~1730 (C=O stretch), ~2820 & ~2720 (C-H stretch) |
| 2-(2,4-difluorophenyl)ethanol | Alcohol (-CH₂OH) | ~3300 (broad, O-H stretch), ~1050 (C-O stretch) |
Table 2: Key Infrared Absorption Frequencies for Differentiation.
Experimental Protocol: IR Analysis
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.
-
Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.
-
Analysis:
-
The presence of a strong peak around 1730 cm⁻¹ and two weaker peaks around 2820 and 2720 cm⁻¹ indicates the aldehyde.
-
A broad absorption around 3300 cm⁻¹ is a clear indicator of the alcohol.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[8]
For 2-(2,4-Difluorophenyl)acetaldehyde, a common fragmentation is the loss of a hydrogen radical to give a stable acylium ion (M-1 peak).[3] Another characteristic fragmentation is the loss of the entire CHO group (M-29 peak).[9]
In the case of 2-(2,4-difluorophenyl)ethanol, a prominent fragmentation pathway is the loss of a water molecule (M-18 peak).[9] Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen, can also occur, leading to a significant peak at m/z corresponding to the loss of a CH₂OH radical.
| Compound | Molecular Weight | Key Fragmentation Peaks (m/z) |
| 2-(2,4-Difluorophenyl)acetaldehyde | 156.13 | M-1 (155), M-29 (127) |
| 2-(2,4-difluorophenyl)ethanol | 158.15 | M-18 (140), Loss of CH₂OH (127) |
Table 3: Expected Mass Spectrometry Fragmentation Data.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like GC or LC.
-
Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and the characteristic fragmentation patterns outlined in Table 3.
Chromatographic Separation: Resolving the Mixture
When dealing with a mixture of the aldehyde and alcohol, chromatographic techniques are indispensable for their separation and quantification.
Gas Chromatography (GC)
GC is an excellent technique for separating volatile compounds.[10][11] The aldehyde and alcohol will have different retention times on a GC column due to differences in their boiling points and polarity. The alcohol, with its ability to hydrogen bond, will generally have a longer retention time on a polar stationary phase compared to the less polar aldehyde.
Experimental Protocol: GC Analysis
-
Column Selection: A polar capillary column, such as one with a polyethylene glycol (WAX) stationary phase, is recommended for good separation.[12]
-
Instrument Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 200 °C).
-
Detector: A Flame Ionization Detector (FID) is suitable for quantitative analysis.
-
-
Analysis: The aldehyde will elute before the alcohol. The relative peak areas can be used to determine the purity of the sample or the composition of a mixture.
High-Performance Liquid Chromatography (HPLC)
For less volatile or thermally labile compounds, HPLC is the preferred method.[13] Reversed-phase HPLC, with a nonpolar stationary phase (like C18) and a polar mobile phase, can effectively separate the aldehyde and alcohol. The more polar alcohol will elute earlier than the less polar aldehyde.
To enhance the detection of the aldehyde, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be employed.[14][15] This reaction forms a colored derivative that can be detected with high sensitivity using a UV-Vis detector.
Experimental Protocol: HPLC Analysis
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detector: A UV detector set at an appropriate wavelength (e.g., 254 nm) can be used for both compounds. If derivatization is used, the wavelength should be optimized for the derivative (e.g., 360 nm for DNPH derivatives).[14]
-
Analysis: The alcohol will have a shorter retention time than the aldehyde.
Visualizing the Workflow
Caption: Workflow for the differentiation of 2-(2,4-Difluorophenyl)acetaldehyde and its alcohol derivative.
Conclusion
The differentiation of 2-(2,4-Difluorophenyl)acetaldehyde from its alcohol derivative, 2-(2,4-difluorophenyl)ethanol, is readily achievable through a combination of spectroscopic and chromatographic techniques. NMR spectroscopy offers the most definitive structural information, while IR spectroscopy provides a quick and straightforward method for functional group identification. Mass spectrometry is valuable for confirming molecular weights and understanding fragmentation patterns. For mixtures, GC and HPLC are essential for separation and quantification. By employing these methods, researchers, scientists, and drug development professionals can ensure the identity and purity of their compounds, a critical aspect of scientific integrity and the successful progression of research and development projects.
References
- Benchchem. Validating the Structure of 2,4-Difluorophenyl Derivatives: A Comparative Guide to NMR and X-ray Crystallography.
- Fiveable. Spectroscopy of Aldehydes and Ketones.
- HELIX Chromatography.
- Agilent.
- Restek.
- University of Wisconsin-Madison. Identification of an Unknown – Alcohols, Aldehydes, and Ketones.
- MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide.
- NC State University Libraries. 19.
- ChemicalBook. 2,4-Difluorophenylboronic acid(144025-03-6) 1H NMR spectrum.
- JoVE. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones.
- Montgomery College.
- Odinity.
- Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
- Unknown.
- University of California, Los Angeles. Spectroscopy Tutorial: Examples.
- ChemicalBook. 2,2-Difluoroethanol synthesis.
- Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples.
- PubChem. 2,4-Difluorophenylboronic acid.
- MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- ResearchGate.
- U.S. Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC.
- PubChemLite. 2-(2,4-difluorophenyl)acetaldehyde (C8H6F2O).
- Michigan St
- De Gruyter.
- eGyanKosh.
- ResearchGate. FTIR spectra of acetaldehyde (top) and acetaldehyde‐2,2,2‐d3 (bottom)...
- ResearchGate. Analysis of Volatile Flavour Compounds by Proton Transfer Reaction-Mass Spectrometry: Fragmentation Patterns and Discrimination Between Isobaric and Isomeric Compounds.
- Google Patents.
- YouTube.
- Chemistry LibreTexts.
- Sigma-Aldrich. 1-(2,6-Difluorophenyl)ethanol.
- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.
- PrepChem.com. Synthesis of 2-(2,4-difluorophenyl)ethoxyacetic acid.
- PubChem. 2-(2,4-Difluoroanilino)acetaldehyde.
- Google Patents. CN102531870A - Preparation method of 2,4-difluoroacetophenone.
- ResearchGate. Analysis of Formaldehyde and Acetaldehyde in Alcoholic Beverage.
- National Institute of Standards and Technology. Acetaldehyde - the NIST WebBook.
- Thermo Fisher Scientific. 2-(4-Fluorophenyl)ethanol, 97% 25 g.
- Google Patents. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
Sources
- 1. fiveable.me [fiveable.me]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. whitman.edu [whitman.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 11. purdue.edu [purdue.edu]
- 12. agilent.com [agilent.com]
- 13. helixchrom.com [helixchrom.com]
- 14. auroraprosci.com [auroraprosci.com]
- 15. epa.gov [epa.gov]
Safety Operating Guide
2-(2,4-Difluorophenyl)acetaldehyde proper disposal procedures
Proper disposal of 2-(2,4-Difluorophenyl)acetaldehyde requires strict adherence to protocols for halogenated organic solvents and reactive aldehydes .[1] As a fluorinated aldehyde, this compound presents a dual hazard profile: potential peroxide formation/polymerization (characteristic of aldehydes) and the generation of hydrofluoric acid (HF) upon combustion (characteristic of fluorinated compounds).[1]
The following guide outlines the compliant, safe, and scientifically grounded disposal workflow.
Chemical Identification & Hazard Profile
Before initiating disposal, verify the material against the following profile to ensure it fits this specific waste stream.
| Parameter | Specification |
| Chemical Name | 2-(2,4-Difluorophenyl)acetaldehyde |
| CAS Number | 1049754-94-0 (Hydrate form often cited); Anhydrous form varies by vendor.[1] |
| Formula | C₈H₆F₂O |
| Molecular Weight | 156.13 g/mol |
| Waste Classification | Halogenated Organic (Non-RCRA Listed, but Characteristic Hazardous Waste) |
| Primary Hazards | Combustible Liquid (Flash Point est. >60°C), Skin/Eye Irritant , Reactive (Polymerization).[1] |
| Combustion Byproducts | Carbon oxides (CO, CO₂), Hydrogen Fluoride (HF) . |
Critical Safety Note: Unlike simple hydrocarbons, this compound cannot be burned in standard open-air solvents or low-grade incinerators.[1] The fluorine content will generate corrosive HF gas, requiring incineration facilities equipped with alkaline scrubbers.
Disposal Decision Workflow
The following logic gate determines the appropriate handling path based on the state and quantity of the material.
Figure 1: Decision tree for the safe segregation and disposal of fluorinated aldehyde waste.
Step-by-Step Disposal Protocols
Phase 1: Segregation & Packaging
Objective: Prevent cross-reactivity and container failure.
-
Select the Correct Waste Stream:
-
Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol) if your facility separates them.[1] Halogenated waste is significantly more expensive to treat; contaminating a non-halogenated drum with this compound reclassifies the entire drum.
-
Do NOT mix with strong oxidizers (e.g., nitric acid, peroxides) or strong bases (e.g., NaOH).[1] Aldehydes can undergo exothermic polymerization or oxidation in their presence.
-
-
Container Selection:
-
Recommended: Amber glass bottles with Teflon-lined caps or High-Density Polyethylene (HDPE).[1]
-
Avoid: Metal containers (aluminum/steel) due to potential acidity from hydrolysis or trace HF formation over time.[1]
-
Headspace: Leave at least 10% headspace to accommodate thermal expansion and potential gas evolution from slow decomposition.
-
Phase 2: Labeling & Documentation
Objective: Ensure downstream handlers are aware of the fluorine hazard.
-
Labeling:
-
Mark the container clearly with "Hazardous Waste - Halogenated Organic" .[1]
-
List specific components: "2-(2,4-Difluorophenyl)acetaldehyde".
-
Add Hazard Warnings: "Irritant" , "Combustible" .
-
-
Manifesting:
Phase 3: Spill Cleanup (Immediate Action)
Objective: Containment without generating secondary hazards.[1]
-
Small Spills (<50 mL):
-
Wear nitrile gloves and safety goggles.
-
Absorb with an inert material (Vermiculite or Sand).[1] Do not use paper towels or sawdust, as aldehydes can react with cellulose to form combustible mixtures or heat.
-
Collect into a sealed container and label as "Debris contaminated with Halogenated Aldehydes."
-
Deactivation (Expert Only):
-
Note: Only perform if required by specific facility protocols.
-
The aldehyde can be oxidized to the corresponding acid (2,4-difluorophenylacetic acid) using a mild oxidant like aqueous permanganate, which reduces volatility.[1] However, this generates heavy metal waste (Mn) and is generally not recommended compared to direct incineration.[1]
-
Scientific Rationale & Mechanism
Why Incineration with Scrubbing? The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol).[1] Breaking this bond requires temperatures exceeding 1,000°C.
-
Reaction:
[1] -
Consequence: The generation of Hydrogen Fluoride (HF) gas is highly corrosive to incinerator linings and toxic to the environment.[1] Licensed facilities use calcium carbonate (
) or sodium hydroxide ( ) scrubbers to neutralize the HF into inert salts ( or ) before exhaust release.[1]
Why Avoid Drain Disposal? Even if water-soluble (which this compound is sparingly), aldehydes are toxic to aquatic life and can disrupt the microbial balance in municipal water treatment plants.[1] Furthermore, fluorinated organics are persistent pollutants; they do not readily degrade in standard biological treatment stages.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22667328, 2-(2,4-difluorophenyl)acetaldehyde. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Best Management Practices for Unused Pharmaceuticals and Research Chemicals at Health Care Facilities. Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[1] Retrieved from [Link]
Sources
- 1. Propanedioic acid, 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)-2-butyl-, 1,3-bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester | C42H72N2O5 | CID 93348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Acetaldehyde SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
